2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
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Overview
Description
2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of two fluorine atoms and a dioxaborolane group attached to a phenol ring, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the reaction of 2,6-difluorophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the fluorine atoms or the dioxaborolane group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluorine atoms enhance the compound’s stability and electronic properties, allowing it to interact with various biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to the presence of both fluorine atoms and the dioxaborolane group on the phenol ring. This combination imparts distinct electronic properties and reactivity, making it a versatile compound in various chemical and biological applications .
Properties
Molecular Formula |
C12H15BF2O3 |
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Molecular Weight |
256.06 g/mol |
IUPAC Name |
2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6,16H,1-4H3 |
InChI Key |
WMEBCBNTQZIDON-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)O)F |
Origin of Product |
United States |
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